2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]ethyl}acetamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a candidate for drug development or other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]ethyl}acetamide” would likely involve multiple steps, including the formation of the pyridazinone and pyrimidinone rings, followed by their coupling through an acetamide linkage. Typical reaction conditions might include:
Cyclization reactions: to form the pyridazinone and pyrimidinone rings.
Amidation reactions: to link the two ring systems via an acetamide bond.
Protecting group strategies: to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve:
Continuous flow reactors: for efficient and scalable chemical reactions.
Purification techniques: such as crystallization, chromatography, and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example:
Oxidation: might yield ketones or carboxylic acids.
Reduction: might yield alcohols or amines.
Substitution: might yield various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential as an inhibitor for specific enzymes.
Receptor Binding: Interaction with biological receptors for therapeutic effects.
Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Diagnostics: Use in imaging or diagnostic assays.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Possible mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.
Receptor Modulation: Binding to a receptor, altering its activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-(4-hydroxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
- 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
Uniqueness
- Structural Features : The presence of both pyridazinone and pyrimidinone rings linked by an acetamide bond.
- Functional Groups : The methoxy group on the phenyl ring may impart unique chemical and biological properties.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-31-17-6-4-16(5-7-17)19-12-22(30)26(14-24-19)11-10-23-20(28)13-27-21(29)9-8-18(25-27)15-2-3-15/h4-9,12,14-15H,2-3,10-11,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXOQIOCLUWVPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CN3C(=O)C=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.